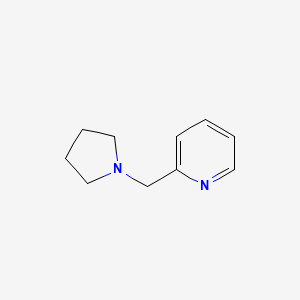

2-(Pyrrolidin-1-ylmethyl)pyridine

Description

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXANWGTOZKKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-1-ylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

2-(Pyrrolidin-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which marries a pyridine ring to a pyrrolidine moiety via a methylene bridge, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space, while the pyridine group often serves as a crucial hydrogen bond acceptor or a coordinating ligand in biologically active molecules. An unambiguous confirmation of the molecular structure of 2-(Pyrrolidin-1-ylmethyl)pyridine is paramount for its application in targeted synthesis and for understanding its physicochemical properties and potential biological activity.

The Analytical Workflow: A Multi-faceted Approach to Structural Confirmation

The definitive structural elucidation of an organic molecule like 2-(Pyrrolidin-1-ylmethyl)pyridine necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment. The logical flow of this process is outlined below.

Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry is the initial and indispensable step for determining the molecular weight of a newly synthesized compound. For 2-(Pyrrolidin-1-ylmethyl)pyridine, a low-resolution mass spectrum would confirm the nominal mass, while high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Assignment |

| Molecular Formula | C₁₀H₁₄N₂ | |

| Molecular Weight | 162.23 g/mol | |

| [M+H]⁺ (HRMS) | 163.1230 | C₁₀H₁₅N₂⁺ |

| Key Fragment Ion 1 | 93.0573 | [C₅H₄N-CH₂]⁺ (Pyridylmethyl cation) |

| Key Fragment Ion 2 | 70.0651 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

The fragmentation pattern in the mass spectrum provides crucial information about the molecule's structure. In compounds containing a pyrrolidine ring, fragmentation often involves the cleavage of the bond connecting the pyrrolidine to the rest of the molecule, as the charge is preferentially stabilized on the nitrogen-containing fragment[1][2].

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly or via liquid chromatography into the ESI source in positive ion mode. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it with the theoretical mass calculated for the molecular formula C₁₀H₁₅N₂⁺. Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Pyrrolidin-1-ylmethyl)pyridine is expected to show characteristic absorption bands for the C-H bonds of the aromatic pyridine ring and the aliphatic pyrrolidine ring, as well as C=C and C=N stretching vibrations of the pyridine ring.

Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch (Pyridine) |

| 2980-2850 | Strong | Aliphatic C-H stretch (Pyrrolidine & CH₂) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| ~1450 | Medium | CH₂ scissoring (Pyrrolidine & CH₂) |

| ~1250-1000 | Medium | C-N stretching |

| 900-690 | Strong | Aromatic C-H out-of-plane bending (Pyridine) |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-6 (Pyridine) |

| ~7.65 | td | 1H | H-4 (Pyridine) |

| ~7.20 | d | 1H | H-3 (Pyridine) |

| ~7.15 | t | 1H | H-5 (Pyridine) |

| ~3.70 | s | 2H | -CH₂- (Methylene bridge) |

| ~2.55 | t | 4H | -N-CH₂- (Pyrrolidine α-protons) |

| ~1.80 | m | 4H | -CH₂-CH₂- (Pyrrolidine β-protons) |

The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nitrogen atom, causing them to appear in the downfield region of the spectrum. The methylene bridge protons are expected to be a singlet, as they are not adjacent to any other protons. The pyrrolidine protons will show characteristic multiplets.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~159.5 | Aromatic C | C-2 (Pyridine) |

| ~149.0 | Aromatic C | C-6 (Pyridine) |

| ~136.5 | Aromatic C | C-4 (Pyridine) |

| ~123.0 | Aromatic C | C-3 (Pyridine) |

| ~121.5 | Aromatic C | C-5 (Pyridine) |

| ~60.0 | Aliphatic C | -CH₂- (Methylene bridge) |

| ~54.0 | Aliphatic C | -N-CH₂- (Pyrrolidine α-carbons) |

| ~23.5 | Aliphatic C | -CH₂-CH₂- (Pyrrolidine β-carbons) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Data Processing and Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS. Analyze the coupling patterns to establish proton-proton connectivities. Assign the signals in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule, using 2D NMR data for confirmation.

Conclusion: A Synergistic Approach to Unwavering Structural Confidence

The structural elucidation of 2-(Pyrrolidin-1-ylmethyl)pyridine is a clear demonstration of the power of modern analytical chemistry. Through the systematic and combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous picture of its molecular architecture can be constructed. While this guide has presented predicted data due to the current absence of comprehensive published experimental spectra, the provided protocols and interpretive logic offer a robust framework for any researcher undertaking the synthesis and characterization of this important molecule. The principles and workflows detailed herein are fundamental to the broader field of drug discovery and development, where absolute certainty of molecular structure is the bedrock of all subsequent research.

References

-

PubChem. 2-(Pyrrolidin-1-ylmethyl)piperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(Pyrrolidin-1-ylmethyl)pyrrolidine. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. National Institute of Standards and Technology. [Link]

-

Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

- Maurer, H. H., & Kraemer, T. (2007). Metabolism and toxicological detection of the new designer drug 4-methoxy-α-pyrrolidinopropiophenone studied in rat urine using gas chromatography–mass spectrometry.

- Al-Showiman, S. S., Al-Najjar, I. M., & Amin, H. B. (1987). The Carbon-13 Chemical Shifts and the Analysis of the Relaxation Times T1 and Long Range 13C-1H Coupling Constants of Quinoline and of 1-(X-Quinolyl) Ethyl Acetate Derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 43(10), 1307-1315.

- Katritzky, A. R., & Lagowski, J. M. (1963). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(11), 659-665.

-

NIST Chemistry WebBook. 2-Pyrrolidinone, 1-methyl-. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

The Evolution and Utility of 2-(Pyrrolidin-1-ylmethyl)pyridine: From Fundamental Ligand to Pharmacophore

Executive Summary

2-(Pyrrolidin-1-ylmethyl)pyridine (often abbreviated in coordination chemistry contexts as py-pyrrolidine or PMP ) represents a pivotal structural motif at the intersection of organometallic catalysis and medicinal chemistry. Chemically, it is a tertiary amine featuring a pyridine ring linked by a single methylene bridge to a saturated pyrrolidine heterocycle.

This guide explores its dual identity:

-

As a Ligand: It serves as a bidentate N,N'-donor, mimicking the "facial triad" geometry essential for bioinorganic modeling (e.g., non-heme iron enzymes) and enabling controlled radical polymerization (ATRP).

-

As a Pharmacophore: It acts as a versatile scaffold in drug discovery, particularly in the development of antihistamines and, more recently, Met kinase inhibitors, where the basic nitrogen and aromatic ring provide critical binding interactions.

Part 1: Chemical Identity & Structural Logic

The Molecule[1][2]

-

Molecular Formula: C₁₀H₁₄N₂

-

Molecular Weight: 162.23 g/mol

-

Structural Features:

-

Donor 1 (Hard/Borderline): Pyridine nitrogen (

, -

Donor 2 (Hard): Pyrrolidine nitrogen (

, purely -

Linker: Methylene (-CH₂-) spacer, forming a stable 5-membered chelate ring upon metal coordination.

-

The Chelate Effect

The molecule's utility is derived from its ability to form a thermodynamically stable 5-membered metallacycle. Unlike flexible aliphatic diamines (like ethylenediamine), the rigid pyridine ring imposes directional constraints, pre-organizing the ligand for metal binding. This "hemilabile" nature—where the pyridine can temporarily dissociate to allow substrate binding while the pyrrolidine remains anchored—is crucial for catalytic cycles.

Figure 1: Bidentate coordination mode of 2-(Pyrrolidin-1-ylmethyl)pyridine forming a 5-membered metallacycle.

Part 2: Synthesis Protocols

The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine is a classic example of heterocycle functionalization. Two primary pathways exist: Reductive Amination (preferred for mildness and yield) and Nucleophilic Substitution (classical).

Protocol A: Reductive Amination (Recommended)

This method avoids the use of lachrymatory alkyl halides and offers high atom economy.

Reagents:

-

2-Pyridinecarboxaldehyde (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)

-

Solvent: Dichloroethane (DCE) or Methanol

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2-pyridinecarboxaldehyde in DCE. Add pyrrolidine dropwise at 0°C. Allow to stir for 30 minutes to form the iminium intermediate.

-

Reduction: Add STAB portion-wise. The mild nature of STAB prevents reduction of the pyridine ring itself.

-

Quench: After 4–12 hours, quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM. The product remains in the organic phase.

-

Purification: Acid-base extraction is usually sufficient. For high purity (ligand grade), vacuum distillation or column chromatography (DCM/MeOH) is used.

Protocol B: Nucleophilic Substitution (Classical)

Reagents:

-

2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

-

Pyrrolidine (2.5 eq, acts as nucleophile and base)

-

Solvent: Ethanol or Acetonitrile

Mechanism:

Part 3: Applications in Catalysis & Coordination Chemistry

Bioinorganic Modeling

The 2-(Pyrrolidin-1-ylmethyl)pyridine motif is a simplified analogue of the 2-His-1-Carboxylate facial triad found in non-heme iron enzymes (e.g., Rieske dioxygenases). By modifying the pyrrolidine ring (e.g., adding a carboxylate at the 2-position, as seen in proline derivatives), researchers create tridentate ligands that mimic the enzyme active site, allowing for the study of oxygen activation mechanisms [1].

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the balance between the activator (Cu(I)) and deactivator (Cu(II)) complexes is critical.

-

Role: The ligand solubilizes the copper salt and tunes the redox potential (

). -

Performance: While less active than tridentate ligands (like TPMA), bidentate picolyl-amines like 2-(Pyrrolidin-1-ylmethyl)pyridine provide a baseline for "lower activity" catalysts, useful for controlling polymerization rates of highly reactive monomers.

Part 4: Medicinal Chemistry & Pharmacophore Status

In drug discovery, this scaffold is often termed a "privileged structure" due to its ability to interact with multiple biological targets.

Kinase Inhibitors (Met Kinase)

The pyridine-pyrrolidine motif appears in inhibitors of c-Met (Hepatocyte Growth Factor Receptor) . The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region interaction), while the pyrrolidine ring projects into the solvent front or hydrophobic pocket, improving solubility and pharmacokinetic properties [2].

Antihistamine Lineage

Historically, this molecule is structurally related to the ethylenediamine class of H1-antihistamines (e.g., Tripelennamine).

-

Structural Homology:

-

Pharmacology: The shortening of the linker from ethylene (2 carbons) to methylene (1 carbon) typically alters the receptor binding profile, often shifting activity from GPCR antagonism to enzyme inhibition (as seen in kinase examples). However, the "tertiary amine + aromatic ring" motif remains a core requirement for aminergic GPCR binding.

Impurity Profiling (Betahistine)

A critical aspect of this molecule's history in pharma is its identification as a degradation product or impurity. For drugs like Betahistine (2-[2-(methylamino)ethyl]pyridine), related picolyl-amine derivatives often appear as "Impurity C" or similar in pharmacopeial monographs. Understanding the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine allows analytical chemists to synthesize valid standards for quality control in drug manufacturing [3].

Part 5: References

-

Bioinorganic Modeling: "A Functional Model of Extradiol-Cleaving Catechol Dioxygenases: Mimicking the 2-His-1-Carboxylate Facial Triad." Inorganic Chemistry. (2010).

-

Kinase Inhibition: "Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities." Journal of Medicinal Chemistry. (2008).

-

Impurity Characterization: "Characterization and in silico mutagenic assessment of a new betahistine degradation impurity." Journal of the Brazilian Chemical Society. (2019).

-

General Synthesis (Reductive Amination): "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (1996).

Sources

An In-depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)pyridine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-ylmethyl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document details its chemical properties, a robust protocol for its synthesis via reductive amination, methods for its structural characterization, and a discussion of its current and potential applications.

Core Molecular Attributes

2-(Pyrrolidin-1-ylmethyl)pyridine, also known as 1-(2-Picolyl)pyrrolidine, possesses a unique structural architecture, combining a pyridine ring with a pyrrolidine moiety through a methylene bridge. This combination of an aromatic, electron-deficient heterocycle and a saturated, basic amine scaffold imparts a distinct set of physicochemical properties relevant to its function as a synthetic building block, a bidentate ligand, and a pharmacophore.

Physicochemical & Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | (Calculated) |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 52731-33-2 | (Reference Search) |

| Appearance | Colorless to yellow liquid (Expected) | (Inference) |

| Boiling Point | Data not readily available | (Literature Search) |

| Density | Data not readily available | (Literature Search) |

| LogP | 2.09 (Predicted) | [2] |

Note: Experimental physical properties such as boiling point and density are not consistently reported in readily accessible literature. Values should be determined empirically.

Synthesis via Reductive Amination: A Self-Validating Protocol

The most efficient and common pathway for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine is the direct reductive amination of 2-pyridinecarboxaldehyde with pyrrolidine. This one-pot reaction proceeds through the initial formation of an iminium intermediate, which is then reduced in situ to the target secondary amine.

Causality in Experimental Design:

The choice of reducing agent is critical for the success of this reaction. The agent must be chemoselective, meaning it should readily reduce the C=N double bond of the iminium intermediate while being slow to reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation. Alternative methods, such as catalytic hydrogenation, are also effective.[3]

Detailed Experimental Protocol:

-

Reagents & Equipment:

-

2-Pyridinecarboxaldehyde (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

-

Amine Addition: Add pyrrolidine (1.1 eq) to the solution. A slight excess of the amine helps to drive the imine formation to completion. Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure product.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine.

Structural Elucidation and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy and mass spectrometry is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the distinct electronic environments of the pyridine and pyrrolidine moieties.[4]

-

Predicted ¹H NMR (in CDCl₃):

-

Pyridine Ring: Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.6 ppm). The proton at the 6-position will be the most downfield due to its proximity to the nitrogen atom.

-

Methylene Bridge (-CH₂-): A characteristic singlet is expected around δ 3.6-3.8 ppm.

-

Pyrrolidine Ring: The protons on the carbons adjacent to the nitrogen (α-protons) will appear as a multiplet around δ 2.5-2.7 ppm. The protons on the other carbons (β-protons) will appear further upfield as a multiplet around δ 1.7-1.9 ppm.

-

-

Predicted ¹³C NMR (in CDCl₃):

-

Pyridine Ring: Carbons will appear in the range of δ 120-160 ppm. The carbon at the 2-position, bonded to the methylene bridge, will be significantly downfield.

-

Methylene Bridge (-CH₂-): Expected around δ 60-65 ppm.

-

Pyrrolidine Ring: The α-carbons are expected around δ 54-56 ppm, and the β-carbons around δ 23-25 ppm.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 162, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most prominent fragment in the mass spectrum is expected at m/z = 92. This results from the benzylic cleavage of the C-C bond between the methylene bridge and the pyrrolidine ring, forming the stable picolyl cation ([C₅H₄NCH₂]⁺). Another significant peak would be observed at m/z = 70, corresponding to the pyrrolidinyl-methyl cation. This fragmentation pattern helps distinguish it from isomers like 2-(1-methyl-2-pyrrolidinyl)-pyridine, which typically shows a major fragment at m/z = 84.[1]

Applications in Research and Drug Development

The unique structure of 2-(Pyrrolidin-1-ylmethyl)pyridine makes it a valuable scaffold in several scientific domains.

Ligand in Coordination Chemistry

The molecule features two nitrogen atoms—a soft sp²-hybridized nitrogen in the pyridine ring and a hard sp³-hybridized nitrogen in the pyrrolidine ring. This arrangement allows it to act as an effective bidentate ligand, coordinating with various transition metals. Such metal complexes are investigated for their potential in catalysis and as novel materials.

Scaffold in Medicinal Chemistry

Both pyridine and pyrrolidine rings are considered "privileged structures" in drug discovery, appearing frequently in FDA-approved drugs.[5]

-

Pyrrolidine Moiety: This saturated heterocycle provides a three-dimensional framework that can effectively explore biological space, contributing to the stereochemistry and improving physicochemical properties like solubility.[6][7]

-

Pyridine Moiety: The pyridine ring can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking, and serves as a versatile scaffold for further functionalization.

While specific biological activity for 2-(Pyrrolidin-1-ylmethyl)pyridine itself is not extensively documented, its structural motifs are present in compounds investigated for a range of therapeutic targets. For instance, related structures containing the 2-(pyrrolidin-1-ylmethyl) fragment attached to other aromatic systems have been explored as inhibitors of the ST2 protein, which is relevant in inflammatory diseases.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation. A full risk assessment should be conducted before use by consulting the Safety Data Sheet (SDS) from the supplier.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Yuan, X., Rech, J. C., Ramaraju, A., et al. (2024). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Medicinal Chemistry Letters. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

- Dal, H., Süzen, Y., & Sahin, E. (2007). Synthesis, Spectral Studies of Salicylidene-Pyridines: Crystal and Molecular Structure of 2-[(E)-(Salicylidene)aminomethyl] Pyridine. Journal of Chemical Research.

-

PrepChem.com. (n.d.). Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Retrieved February 24, 2026, from [Link]

-

Baran, M., & Miziak, P. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Chemsrc.com. (2025). 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)pyridine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

- Wang, L., et al. (n.d.).

-

PubChem. (n.d.). 2-Pyrrolidin-1-ylmethyl-piperidine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

D'Andrea, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

Zaremska, M., et al. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers. Available at: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

Sources

- 1. Pyridine, 2-(1-methyl-2-pyrrolidinyl)- [webbook.nist.gov]

- 2. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

- 5. enamine.net [enamine.net]

- 6. 2-(pyrrolidin-1-yl)pyridine [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

Methodological & Application

Application Note: High-Performance Coordination with 2-(Pyrrolidin-1-ylmethyl)pyridine

Executive Summary

2-(Pyrrolidin-1-ylmethyl)pyridine (often abbreviated as pyp or py-pyr ) represents a specialized class of bidentate N,N-donor ligands. Unlike flexible aliphatic diamines, the inclusion of the nitrogen atom within a saturated five-membered pyrrolidine ring introduces specific steric constraints and conformational rigidity. This structural feature significantly influences the stability constants and redox potentials of resulting metal complexes.

This guide details the synthesis of the ligand, its coordination behavior with transition metals (specifically Pt(II) and Cu(II)), and its application in medicinal inorganic chemistry and catalysis.

Part 1: Ligand Characteristics & Synthesis[1]

Chemical Profile

The pyp ligand functions as a chelate, forming stable 5-membered metallacycles upon coordination. The pyrrolidine nitrogen is more sterically hindered than a dimethylamine group but less hindered than a piperidine ring, offering a "Goldilocks" zone for tuning metal center accessibility.

-

IUPAC Name: 2-(Pyrrolidin-1-ylmethyl)pyridine

-

Formula: C₁₀H₁₄N₂

-

Coordination Mode: Bidentate (N,N')

-

Key Feature: Hemilability potential; the pyridine nitrogen is sp² hybridized (harder donor), while the pyrrolidine nitrogen is sp³ hybridized (softer, more basic).

Protocol: Ligand Synthesis

Objective: Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine via Nucleophilic Substitution.

Reagents:

-

2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

-

Pyrrolidine (3.0 eq) — Excess acts as base and nucleophile

-

Sodium Hydroxide (aqueous, 10%) or Potassium Carbonate

-

Dichloromethane (DCM) for extraction

-

Anhydrous Magnesium Sulfate (

)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(chloromethyl)pyridine hydrochloride (e.g., 10 mmol) in 20 mL of water.

-

Basification: Cool the solution to 0°C. Slowly add aqueous NaOH until pH > 10 to liberate the free base. Extract immediately with DCM (3 x 15 mL). Dry the organic layer over

and concentrate in vacuo to obtain the unstable free base 2-(chloromethyl)pyridine.-

Critical Step: The free base 2-(chloromethyl)pyridine is unstable. Proceed immediately to the next step.

-

-

Substitution: Dissolve the fresh 2-(chloromethyl)pyridine in dry toluene or ethanol (20 mL). Add Pyrrolidine (30 mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours.

-

Work-up: Evaporate the solvent. Redissolve the residue in DCM and wash with saturated

. -

Purification: Dry the organic layer (

) and remove solvent. Purify via vacuum distillation (bp ~110°C at 10 mmHg) or column chromatography (Alumina, Et2O/Hexane) to yield a pale yellow oil.

Part 2: Medicinal Inorganic Chemistry (Platinum Complexes)[2][3]

Context: Cisplatin resistance is a major hurdle in oncology. Ligands like pyp are used to create "non-classical" Platinum(II) complexes. The bulky pyrrolidine ring reduces the rate of substitution by biological nucleophiles (like glutathione), potentially bypassing resistance mechanisms.

Protocol: Synthesis of [Pt(pyp)Cl₂]

Reagents:

- (Potassium tetrachloroplatinate(II))

-

Ligand (pyp)[1]

-

Solvent: Water/Acetone mixture

Procedure:

-

Dissolution: Dissolve

(1.0 eq) in a minimum amount of distilled water. Filter to remove any insolubles. -

Ligand Addition: Dissolve pyp (1.05 eq) in acetone (equal volume to water).

-

Complexation: Add the ligand solution dropwise to the platinum solution with vigorous stirring.

-

Precipitation: The mixture will turn yellow/orange. Stir at room temperature for 12–24 hours. A yellow precipitate of

will form. -

Isolation: Filter the solid, wash with water (to remove KCl), then cold ethanol, and finally diethyl ether.

-

Characterization: Verify via

NMR (typically ~ -2100 to -2300 ppm) and elemental analysis.

Cytotoxicity Assessment Data

Comparison of pyp-based complexes vs. Cisplatin (General trends based on literature [1, 2])

| Compound | Ligand Structure | IC50 (Ovarian A2780) | Resistance Factor |

| Cisplatin | ~1.5 | 1.0 (Ref) | |

| [Pt(pyp)Cl₂] | Pyridine-Pyrrolidine | ~2–5 | < 2.0 |

| [Pt(en)Cl₂] | Ethylenediamine | ~1.5 | High (Cross-resistant) |

Insight: The pyp complex often shows lower cross-resistance because the bulky pyrrolidine ring alters the DNA binding kinetics and the nature of the adducts formed (interstrand vs intrastrand crosslinks).

Part 3: Catalytic Applications (Copper Complexes)

Context: Copper(II) complexes of pyp are effective in oxidative catalysis and Atom Transfer Radical Polymerization (ATRP). The hemilabile nature of the pyridine arm allows for the temporary generation of vacant sites necessary for substrate binding.

Protocol: Catalytic Oxidation of Alcohols

Catalyst:

Procedure:

-

Catalyst Formation: Mix

(5 mol%) and pyp (5 mol%) in acetonitrile. Stir for 10 mins to form the blue-green complex. -

Substrate Addition: Add Benzyl Alcohol (1.0 eq), TEMPO (5 mol%), and N-methylimidazole (NMI, 10 mol%) as a base.

-

Reaction: Stir open to air (or under an

balloon) at room temperature. The solution will turn dark brown/green as the Cu(I)/Cu(II) redox cycle proceeds. -

Monitoring: Monitor conversion via GC-MS or TLC.

-

Quench: Filter through a short silica plug to remove the copper catalyst.

Part 4: Structural Insights & Troubleshooting

Steric Parameters

The "bite angle" of the pyp ligand is typically around 80–85°, slightly smaller than the ideal 90° for square planar geometry. This distortion creates strain that can enhance catalytic turnover by destabilizing the ground state of the complex.

Solubility & Stability

-

Solubility: Free ligand is soluble in most organic solvents. Complexes (

) are often soluble in DCM, DMF, and DMSO, but sparingly soluble in water (unless protonated or derivatized). -

Oxidation: The pyrrolidine ring is susceptible to oxidation if left in solution with strong oxidants for extended periods without substrate.

-

Troubleshooting:

-

Issue: Formation of insoluble hydroxides during complexation.

-

Fix: Ensure the metal salt solution is slightly acidic or use anhydrous solvents (Ethanol/Methanol) for complexation.

-

References

-

Diakos, C. I., et al. (2009).[2] "Synthesis, characterisation and in vitro cytotoxicity studies of a series of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand." European Journal of Medicinal Chemistry.

-

Savic, A., et al. (2018).[3] "New platinum(II) and palladium(II) complexes with substituted terpyridine ligands: synthesis and characterization, cytotoxicity." Journal of Biological Inorganic Chemistry.

-

Zhao, N., et al. (2018). "New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation." Molecules.

-

PubChem Compound Summary. "2-(Pyrrolidin-1-yl)pyridine." National Center for Biotechnology Information.

Sources

- 1. 2-Pyrrolidin-1-ylmethyl-piperidine | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterisation and in vitro cytotoxicity studies of a series of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand: X-ray crystal structure of [PtCl2(R-dimepyrr)] (R-dimepyrr=N-dimethyl-2(R)-aminomethylpyrrolidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Introduction: The Significance of the 2-(Pyrrolidin-1-ylmethyl)pyridine Scaffold

An In-Depth Guide to the Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine Derivatives: Protocols and Mechanistic Insights

The fusion of a pyridine ring with a pyrrolidinomethyl group creates the 2-(Pyrrolidin-1-ylmethyl)pyridine core, a structural motif of significant interest in medicinal chemistry and drug discovery. The pyridine ring, a bioisostere of benzene, offers unique properties such as basicity, hydrogen bonding capability, and water solubility, making it a privileged scaffold in pharmaceuticals.[1] Its presence is noted in a substantial number of FDA-approved drugs, particularly in oncology and neurology.[2] The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, introduces a three-dimensional, non-planar structure that allows for efficient exploration of pharmacophore space.[3] This combination has been explored for a range of biological activities, including potential applications as enzyme inhibitors and agents targeting the central nervous system.[4][5]

This application note provides a detailed guide for researchers and drug development professionals on two robust and widely applicable protocols for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine derivatives. We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and discuss the rationale behind key experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Method 1: Synthesis via Mannich-Type Reaction (Aminomethylation)

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of both a C-C and a C-N bond in a single operation.[6] It is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine.[7] For this synthesis, 2-picoline (2-methylpyridine) serves as the active hydrogen component, reacting with formaldehyde and pyrrolidine to yield the desired product.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the secondary amine (pyrrolidine) reacts with formaldehyde to form a highly reactive electrophilic species, the Eschenmoser's salt-like iminium ion. In the second stage, 2-picoline is deprotonated under the reaction conditions to form a nucleophilic carbanion, which then attacks the iminium ion to form the final aminomethylated product. The use of a protic solvent like ethanol facilitates proton transfer steps throughout the mechanism.

Caption: Mechanism of the Mannich reaction for aminomethylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-[(3,4-dimethoxyphenyl)(pyrrolidin-1-yl)methyl]cyclohexanone Mannich base, which can be adapted for pyridine derivatives.[8]

Materials and Reagents:

-

2-Picoline (or substituted pyridine derivative)

-

Pyrrolidine

-

Paraformaldehyde (or 37% aqueous formaldehyde)

-

Ethanol (Solvent)

-

Hydrochloric Acid (for pH adjustment/workup)

-

Sodium Hydroxide (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline (1.0 eq.) in ethanol.

-

Reagent Addition: Add pyrrolidine (1.1 eq.) to the solution and stir. Subsequently, add paraformaldehyde (1.2 eq.) portion-wise to the mixture.

-

Reaction: The reaction mixture is typically refluxed for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed with water.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(Pyrrolidin-1-ylmethyl)pyridine derivative.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |

| 2-Picoline | 93.13 | 1.0 | 0.93 g (1.02 mL) |

| Pyrrolidine | 71.12 | 1.1 | 0.78 g (0.91 mL) |

| Paraformaldehyde | 30.03 | 1.2 | 0.36 g |

| Ethanol | - | - | 50 mL |

Method 2: Synthesis via Nucleophilic Substitution

This approach provides a highly efficient and direct route to the target compounds by reacting a pyridine derivative bearing a leaving group on the methyl substituent with pyrrolidine. The most common starting material for this reaction is 2-(chloromethyl)pyridine, which is often used as its more stable hydrochloride salt.[9][10][11]

Mechanistic Rationale

The reaction is a classic bimolecular nucleophilic substitution (SN2). Pyrrolidine, a potent secondary amine nucleophile, directly attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside relative to the chlorine atom, leading to the displacement of the chloride ion as the leaving group and the simultaneous formation of the new C-N bond. Since the starting material is often a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is required to neutralize the HCl and liberate the free amine for the reaction.[10]

Caption: Workflow for nucleophilic substitution synthesis.

Detailed Experimental Protocol

This protocol is based on the general principles of alkylation of amines with alkyl halides.[10][11]

Materials and Reagents:

-

2-(Chloromethyl)pyridine hydrochloride

-

Pyrrolidine

-

Potassium Carbonate (Base)

-

Acetonitrile (Solvent)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a stirred suspension of potassium carbonate (2.5 eq.) in acetonitrile, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq.).

-

Nucleophile Addition: Add pyrrolidine (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50°C) to accelerate the reaction. Monitor the reaction's completion by TLC.

-

Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |

| 2-(Chloromethyl)pyridine HCl | 164.04 | 1.0 | 1.64 g |

| Pyrrolidine | 71.12 | 1.2 | 0.85 g (1.0 mL) |

| Potassium Carbonate | 138.21 | 2.5 | 3.45 g |

| Acetonitrile | - | - | 50 mL |

Characterization of Synthesized Derivatives

Confirmation of the structure and purity of the synthesized 2-(Pyrrolidin-1-ylmethyl)pyridine derivatives is crucial. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the pyridine and pyrrolidine protons and carbons, as well as the key methylene bridge connecting them.[8][12]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as C-N and aromatic C-H stretches.[13]

Conclusion and Outlook

The Mannich-type reaction and nucleophilic substitution represent two powerful and complementary strategies for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring. These protocols provide a solid foundation for researchers to access these valuable scaffolds, which serve as important intermediates and potential drug candidates in the ongoing quest for novel therapeutics.[14] The versatility of these synthetic routes allows for the generation of diverse chemical libraries, accelerating the exploration of structure-activity relationships in drug development programs.

References

-

PrepChem. Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. Available from: [Link]

-

Royal Society of Chemistry. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Available from: [Link]

-

Wikipedia. 2-Chloromethylpyridine. Available from: [Link]

-

PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Available from: [Link]

-

National Institutes of Health (NIH). Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]

-

ResearchGate. Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Available from: [Link]

-

GSC Biological and Pharmaceutical Sciences. Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Activities of a Novel Mannich Base 2-[(3,4-dimethoxyphenyl)(pyrrolidinyl) methyl]cyclohexanone and its Complexes with Cu(II), Ni(II), Co(II) and Fe(II) Ions. Available from: [Link]

-

ResearchGate. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

-

PubChem. 2-(Pyrrolidin-1-yl)pyridine. Available from: [Link]

-

Jurnal Penelitian Pendidikan IPA. Synthesis and Anti-inflammatory Tests of 2-Hydroxy-N- (Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl. Available from: [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]

-

DigitalOcean. Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5 - ... Available from: [Link]

-

PubChem. 2-(Pyrrolidin-1-ylmethyl)pyrrolidine. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available from: [Link]

-

NIST. Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. Available from: [Link]

-

Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

-

Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. journal-backups.lon1.digitaloceanspaces.com [journal-backups.lon1.digitaloceanspaces.com]

- 7. oarjbp.com [oarjbp.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 14. benchchem.com [benchchem.com]

Advanced Application Note: Precision Synthesis & Modulation of Metal-Organic Frameworks (MOFs)

Executive Summary

This guide details the advanced protocols for the synthesis of Metal-Organic Frameworks (MOFs), specifically focusing on Defect Engineering and Particle Size Control via coordination modulation. While standard solvothermal methods yield crystalline materials, they often lack the pore accessibility required for drug delivery or catalysis.

This note provides a validated workflow for synthesizing UiO-66 (Zr) , a benchmark MOF for drug delivery, using Acetic Acid as a modulator to control crystal growth kinetics. We contrast traditional Solvothermal methods with Microwave-Assisted synthesis to provide a comprehensive toolkit for the modern researcher.

Critical Reagents & Stoichiometry (The "Why" Behind the Mix)

The synthesis of MOFs is not merely a precipitation reaction; it is a competition between thermodynamic stability and kinetic trapping.

The Role of Modulators

In a standard synthesis, the metal cluster (Node) reacts instantly with the dicarboxylic acid (Linker), often resulting in amorphous powder or uncontrolled crystal sizes.

-

The Solution: Add a Modulator (monocarboxylic acid like Acetic Acid, Formic Acid, or Benzoic Acid).

-

Mechanism: The modulator competes with the linker for coordination sites on the metal cluster. Because the modulator has only one binding group, it "caps" the growth, slowing down nucleation and allowing for ordered crystal formation (LaMer Model).

-

Defect Engineering: By using an excess of modulator, we can intentionally leave "missing linker" defects, creating larger pore windows essential for loading large drug molecules [1].

Reagent List (UiO-66 Protocol)

| Component | Reagent | Function |

| Metal Node | Zirconium(IV) chloride ( | Provides the |

| Linker | Terephthalic Acid ( | The strut connecting nodes to form the 3D lattice. |

| Solvent | N,N-Dimethylformamide (DMF) | High boiling point solvent that solubilizes precursors. |

| Modulator | Glacial Acetic Acid | Competes with linker to control size and induce defects. |

Mechanistic Visualization: The "Seesaw" Model[1]

The following diagram illustrates the competitive coordination mechanism that dictates the final MOF quality.

Figure 1: The "Seesaw Model" of MOF synthesis. The modulator acts as a temporary capping agent, slowing reaction kinetics to favor thermodynamic crystal formation over kinetic aggregation.

Experimental Protocols

Method A: Standard Solvothermal Synthesis (Batch)

Best for: Large crystal growth, high crystallinity, fundamental studies.

Protocol Steps:

-

Dissolution: In a 100 mL Pyrex media bottle, dissolve

(0.53 g, 2.27 mmol) in 50 mL of DMF. Sonicate for 10 mins until clear. -

Modulation: Add Glacial Acetic Acid (1.3 mL, 22.7 mmol). Note: This is a 10:1 molar ratio of Modulator:Zr.

-

Linker Addition: Add Terephthalic Acid (0.38 g, 2.27 mmol). Sonicate until fully dissolved. Critical: If the solution is cloudy, the MOF will precipitate prematurely.

-

Heating: Tightly cap the bottle (Teflon-lined cap) and place in a pre-heated convection oven at 120°C for 24 hours .

-

Harvesting: Cool to room temperature. Centrifuge at 6000 rpm for 15 mins. Discard supernatant.

-

Activation (Washing): Resuspend solid in DMF, soak for 12 hours (removes unreacted linker). Centrifuge. Resuspend in Methanol, soak for 12 hours (exchanges high-boiling DMF). Repeat Methanol wash 3x.

-

Drying: Vacuum dry at 80°C for 12 hours.

Method B: Microwave-Assisted Synthesis (Rapid)

Best for: Nanoscale particles (<200nm), drug delivery vectors, high-throughput screening.

Protocol Steps:

-

Preparation: Prepare the same precursor solution as Method A in a 35 mL microwave-safe vial.

-

Reaction: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

-

Parameters:

-

Power: 300 W

-

Temperature: 120°C

-

Ramp Time: 2 mins

-

Hold Time: 15 mins

-

-

Result: This method yields smaller, more uniform particles due to rapid, simultaneous nucleation induced by dielectric heating [2].

Data Presentation: Method Comparison

| Feature | Solvothermal (Oven) | Microwave-Assisted |

| Reaction Time | 24 - 48 Hours | 15 - 30 Minutes |

| Particle Size | Micron-sized (1-5 µm) | Nano-sized (50-200 nm) |

| Size Distribution | Broad (Polydisperse) | Narrow (Monodisperse) |

| Defect Density | Lower (Thermodynamic product) | Higher (Kinetic product) |

| Energy Efficiency | Low (Long heating) | High (Direct heating) |

Workflow: Post-Synthetic Drug Loading

For drug development professionals, the synthesis is only step one. The following workflow describes how to load a therapeutic agent (e.g., Doxorubicin) into the MOF pores.

Figure 2: Post-Synthetic Impregnation Workflow. The "Activated MOF" must be completely solvent-free (degassed) to maximize capillary action for drug uptake.

Drug Loading Protocol

-

Degassing: Ensure the MOF from Section 4 is activated (heated under vacuum) to empty the pores.

-

Impregnation: Mix 100 mg of activated UiO-66 with 10 mL of drug solution (e.g., 5 mg/mL Doxorubicin in PBS).

-

Equilibrium: Stir at room temperature for 24-48 hours in the dark.

-

Quantification: Centrifuge the mixture. Measure the UV-Vis absorbance of the supernatant to calculate the amount of unloaded drug.

-

Loading Capacity (%) = [(Initial Drug - Unloaded Drug) / Mass of MOF] x 100

-

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, perform these checks:

-

PXRD (Powder X-Ray Diffraction):

-

Check: Compare peaks to simulated UiO-66 pattern.

-

Pass: Sharp peaks at

and -

Fail: Broad "humps" indicate amorphous material (likely insufficient heating or wet solvent).

-

-

BET Surface Area (N2 Isotherm):

-

Check: Measure surface area at 77 K.

-

Pass: UiO-66 should yield >1000

.[1] -

Fail: <800

suggests pores are still blocked by DMF or unreacted linker (repeat activation/washing).

-

References

-

Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal.

-

Klinowski, J., et al. (2011). "Microwave-Assisted Synthesis of Metal-Organic Frameworks." Dalton Transactions.

-

Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society.

-

Rojas, S., et al. (2014). "Metal-Organic Frameworks as Drug Delivery Systems." Coordination Chemistry Reviews.

Sources

functionalization of the pyridine ring in 2-(Pyrrolidin-1-ylmethyl)pyridine

This guide outlines the strategic protocols for functionalizing the pyridine ring of 2-(pyrrolidin-1-ylmethyl)pyridine . This scaffold presents unique challenges due to the presence of a basic pyrrolidine nitrogen, a chelating "picolyl" motif, and the competition between ring functionalization and lateral (benzylic) reactivity.

Part 1: Strategic Analysis & Decision Matrix

The Substrate: 2-(Pyrrolidin-1-ylmethyl)pyridine consists of an electron-deficient pyridine ring substituted at the C2 position with a basic pyrrolidinyl-methyl group.

The Challenges:

-

Lateral Lithiation (The Thermodynamic Sink): The benzylic protons (–CH₂–) at the C2 position are more acidic (pKa ~26) than the ring protons (pKa ~44). Strong bases (e.g., n-BuLi) will exclusively deprotonate the benzylic position, leading to side-chain functionalization rather than ring substitution.

-

Catalyst Poisoning: The pyrrolidine nitrogen is a Lewis base (

) and can coordinate to transition metal catalysts (Pd, Rh, Ir), potentially shutting down the catalytic cycle unless protonated or sequestered. -

Regioselectivity:

-

C3 (Meta): Electronically deactivated and sterically crowded; requires cooperative catalysis.

-

C4 (Para): Accessible via radical pathways (Minisci).

-

C5 (Meta): Difficult to target selectively over C3/C4 without specific directing groups.

-

C6 (Ortho): Accessible via N-oxide activation or Directed C-H activation.

-

Functionalization Logic Map:

Figure 1: Decision matrix for regioselective functionalization of the pyridine ring.

Part 2: Detailed Protocols

Protocol 1: C4-Selective Alkylation (Minisci Reaction)

Objective: Introduction of alkyl groups (primary, secondary, tertiary) at the C4 position. Mechanism: Oxidative decarboxylation of a carboxylic acid generates a nucleophilic alkyl radical. The pyridine ring is activated by protonation (pyridinium formation), making the C2 and C4 positions electrophilic. Since C2 is blocked, C4 is the exclusive site of attack.

Reagents:

-

Substrate: 2-(Pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

-

Alkyl Source: Carboxylic Acid (R-COOH) (3.0–5.0 equiv)

-

Oxidant: Ammonium Persulfate

(3.0 equiv) -

Catalyst: Silver Nitrate

(0.2 equiv) -

Solvent: 10% Aqueous

or TFA/Water mixture. -

Temperature: 40–70 °C

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate (1 mmol) in a mixture of water (5 mL) and trifluoroacetic acid (TFA, 0.5 mL). The acidic medium is critical to protonate both nitrogen atoms, activating the ring and preventing metal coordination.

-

Addition: Add the carboxylic acid (3 mmol) and

(0.2 mmol, 34 mg). -

Initiation: Heat the solution to 50 °C.

-

Radical Generation: Add a solution of

(3 mmol, 685 mg) in water (2 mL) dropwise over 20 minutes. Note: Rapid evolution of -

Reaction: Stir at 50 °C for 1–2 hours. Monitor by LC-MS. The product will appear as the +R mass.

-

Workup: Cool to 0 °C. Basify carefully with aqueous

or -

Purification: The crude residue is often a mixture of mono-alkylated product and unreacted starting material. Purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: The pyrrolidine nitrogen will be protonated under these conditions. This is beneficial as it prevents the amine from acting as a radical scavenger (HAT) or coordinating to the Silver catalyst.

Protocol 2: C6-Selective Arylation (via N-Oxide Activation)

Objective: Installation of aryl groups at the C6 position. Mechanism: Direct C-H activation of the pyridine ring is difficult.[1] Converting the pyridine to a pyridine-N-oxide activates the C2/C6 positions for Pd-catalyzed C-H arylation (Fagnou conditions). Since C2 is substituted, reaction occurs at C6.

Phase A: N-Oxidation

-

Dissolve substrate (1.0 equiv) in DCM.

-

Add m-CPBA (1.2 equiv) at 0 °C. Stir at RT for 3–6 hours.

-

Wash with aq.

to remove benzoic acid byproducts. Isolate the N-oxide.[2] Note: The pyrrolidine N may also oxidize to the N-oxide. If this happens, selective reduction or using strictly 1.0 equiv m-CPBA is required. Alternatively, use-

Refinement: To ensure pyridine oxidation, use excess oxidant and reduce the aliphatic N-oxide later, or use conditions where the pyridine N is selectively oxidized (difficult). A better route is to accept the bis-N-oxide and reduce both later.

-

Phase B: C-H Arylation (Fagnou Conditions)

-

Reagents:

-

Substrate: Pyridine-N-oxide derivative (1.0 equiv)

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or XPhos. -

Base:

(2.0 equiv) or -

Solvent: Toluene or Dioxane.

-

Temp: 110 °C.

-

Step-by-Step:

-

Combine N-oxide, Ar-Br,

, Ligand, and Base in a sealed tube under Argon. -

Add dry Toluene (0.2 M concentration).

-

Heat at 110 °C for 12–16 hours.

-

Deoxygenation: The product is the C6-arylated N-oxide. To restore the pyridine, treat the crude reaction mixture with Zn powder (5 equiv) and saturated

(aq) or

Protocol 3: C3-Selective Alkenylation (Ni/Al Cooperative Catalysis)

Objective: Functionalization of the "meta" (C3) position, which is classically inaccessible. Mechanism: A bulky aluminum Lewis acid coordinates to the pyridine nitrogen, blocking the C2/C6 sites and electronically activating the C3 position for oxidative addition by a Nickel(0) catalyst (Nakao-Hiyama strategy).

Reagents:

-

Substrate: 2-(Pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

-

Coupling Partner: Alkyne (for alkenylation) or Alkene.

-

Catalyst:

(10 mol%) -

Ligand: IPr (N-heterocyclic carbene) (10 mol%)

-

Lewis Acid: MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (20–40 mol%). Crucial component.

-

Solvent: Toluene.

Step-by-Step:

-

Glovebox/Schlenk Line Required: This reaction is air/moisture sensitive.

-

In a glovebox, mix

and IPr ligand in Toluene to generate the active catalyst. -

Add the substrate and the Alkyne (e.g., diphenylacetylene).

-

Add the MAD Lewis acid.[3] The bulky MAD coordinates to the pyridine N.

-

Heat at 80–100 °C for 6–12 hours.

-

Quench: Carefully quench with dilute HCl/MeOH to break the Al-N complex.

-

Workup: Basify with

and extract.

Mechanism Diagram:

Figure 2: Mechanism of Lewis-Acid directed C3-selective functionalization.

Part 3: Data Summary & Troubleshooting

Comparison of Methods

| Target Position | Method | Key Reagents | Yield Potential | Main Limitation |

| C4 (Para) | Minisci Radical | R-COOH, AgNO3, Persulfate | High (50-80%) | Limited to alkyl groups; radical mixtures possible. |

| C6 (Ortho) | N-Oxide Arylation | mCPBA; Pd(OAc)2, Ar-Br | Moderate (40-60%) | Requires oxidation/reduction steps; N-oxide handling. |

| C3 (Meta) | Ni/Al Catalysis | Ni(cod)2, MAD, Alkyne | Low-Mod (30-50%) | Air sensitive; requires expensive Lewis Acid (MAD). |

| Lateral (CH2) | Lithiation | n-BuLi, Electrophile | High | Competes with ring functionalization. Avoid BuLi if ring target is desired. |

Troubleshooting "The Lateral Sink"

-

Problem: When attempting to lithiate the ring (e.g., for DoM), the reaction yields only side-chain substitution.

-

Cause: The pKa of the benzylic CH2 (approx 26) is much lower than the ring CH (approx 44).

-

Solution: Do not use alkyllithiums (n-BuLi, t-BuLi) for ring functionalization on this substrate. Rely on Radical (Minisci) or Transition Metal (Pd/Ni) mechanisms which are governed by kinetics and orbital overlap rather than simple pKa thermodynamics.

References

-

Minisci Reaction Protocols

-

C-H Activation (C6 Selectivity)

-

Campeau, L.-C., & Fagnou, K. (2006). "Pd-Catalyzed Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc., 128, 581. Link

-

-

C3 Functionalization (Ni/Al Catalysis)

-

General Pyridine Functionalization Reviews

-

Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chem. Soc. Rev., 36, 1173. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 4. A 2-(1-methylhydrazinyl)pyridine-directed C–H functionalization/spirocyclization cascade: facile access to spirosuccinimide derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

stability and degradation of 2-(Pyrrolidin-1-ylmethyl)pyridine

Technical Support Center: 2-(Pyrrolidin-1-ylmethyl)pyridine

-

Compound Name: 2-(Pyrrolidin-1-ylmethyl)pyridine

-

CAS Number: 5452-87-9[1]

-

Synonyms: 2-(1-Pyrrolidinylmethyl)pyridine; 1-(2-Pyridylmethyl)pyrrolidine; PMP.

-

Chemical Class: Tertiary Amine / Pyridine Derivative.

Introduction: Understanding Your Compound

Welcome to the Technical Support Desk. You are likely working with 2-(Pyrrolidin-1-ylmethyl)pyridine , a bifunctional Lewis base containing a pyridine ring and a saturated pyrrolidine ring connected by a methylene bridge.

The Scientist’s Perspective: This molecule is chemically deceptive. While pyridine rings are generally robust, the exocyclic methylene bridge (the -CH2- connecting the rings) is a "benzylic-like" position. It is electronically activated by both the pyridine ring and the tertiary amine nitrogen, making it the primary site of oxidative instability .

This guide treats the compound not just as a reagent, but as a dynamic system susceptible to autoxidation, hygroscopicity, and photolysis.

Module 1: Storage & Physical Stability

Q: My sample has turned from colorless to yellow/brown. Is it still usable? A: Status: Caution (Purity Check Required).

-

The Science: This "yellowing" is a classic signature of N-oxide formation or radical autoxidation of the methylene bridge. Tertiary amines are prone to forming N-oxides (N→O) upon exposure to atmospheric oxygen. Even trace amounts (<0.5%) of these oxidized impurities can cause significant discoloration due to extended conjugation, especially if the pyridine ring participates in charge-transfer complexes.

-

Action:

-

Perform a quick TLC or LC-MS run.

-

If the main peak is >95% and the impurity is polar (lower R_f on silica), it can often be removed via a short basic alumina plug.

-

If the sample is dark brown/black, significant degradation has occurred; repurification or disposal is necessary.

-

Q: The oil seems to have "crusted" or become viscous. Why? A: Status: Hygroscopic Failure (Carbonate Formation).

-

The Science: As a strong base, the pyrrolidine nitrogen can absorb atmospheric CO₂ and moisture to form bicarbonate/carbonate salts . This changes the physical state from a free-flowing oil to a viscous gum or semi-solid crust.

-

Action:

-

Dissolve the sample in DCM or Ethyl Acetate.

-

Wash with dilute NaOH (1M) or NaHCO₃ to regenerate the free base.

-

Dry over Na₂SO₄ and concentrate.

-

Q: What is the Gold Standard for storage? A:

-

Temperature: -20°C (Long term) or 4°C (Active use).

-

Atmosphere: Argon or Nitrogen (Essential).

-

Container: Amber glass (UV protection) with a Teflon-lined cap.

Module 2: Chemical Degradation Pathways

Understanding how the molecule breaks down allows you to predict impurities in your LC-MS data.

Primary Pathway: Oxidative N-Dealkylation & N-Oxidation

The most critical failure mode is Oxidative Dealkylation . The C-H bonds on the methylene bridge are weakened. Radical attack here leads to the cleavage of the molecule into Pyridine-2-carboxaldehyde and Pyrrolidine .

Visualizing the Degradation Logic:

Figure 1: Mechanistic pathway showing the susceptibility of the methylene bridge to oxidative cleavage and N-oxide formation.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a "Ghost Peak" with Mass [M+16]. What is it? A: This is the N-Oxide .

-

Identification: It usually elutes earlier than the parent on Reverse Phase (C18) columns due to the high polarity of the N→O bond, but can sometimes tail significantly.

-

Prevention: Avoid using solvents (THF, Ethers) that may contain peroxides during workup.

Q: My retention times are drifting. A: This is likely a pH Control Issue .

-

The Science: This compound has two basic nitrogens. If your mobile phase pH is near the pKa of the pyrrolidine nitrogen (~10.5) or pyridine (~5.2), the protonation state will fluctuate, causing peak shape distortion and drift.

-

Protocol: Buffer your mobile phase.

Q: How do I distinguish between the Parent and the Aldehyde degradant? A: Use UV detection ratios.

-

Parent: Absorbs at typical pyridine wavelengths (~260 nm).

-

Pyridine-2-carboxaldehyde (Degradant): Has a distinct carbonyl absorbance and often a bathochromic shift due to conjugation with the carbonyl. It is also easily detectable by proton NMR (CHO peak at ~10 ppm).

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures rapidly.

Figure 2: Diagnostic logic for identifying physical and chemical issues with 2-(Pyrrolidin-1-ylmethyl)pyridine.

Summary of Stability Data

| Parameter | Specification / Behavior | Critical Note |

| Physical State | Colorless to pale yellow oil | Darkens rapidly upon air exposure. |

| Storage Temp | 2°C to 8°C (Short term); -20°C (Long term) | Do not store in frost-free freezers (temp cycling). |

| Air Sensitivity | Moderate | Storing under Argon is mandatory for purity >98%. |

| Solubility | Soluble in DCM, MeOH, EtOH, dilute acid | Insoluble in water at high pH (Free Base). |

| Main Impurity | Pyridine-N-oxide derivative | Detectable by LC-MS (M+16). |

References

-

PubChem. (2025).[4] 2-(Pyrrolidin-1-ylmethyl)pyrrolidine (Analogous Structure Data). National Library of Medicine.

-

Fisher Scientific. (2025).[5] Safety Data Sheet: Picolyl amine derivatives.

-

BenchChem. (2025).[2] Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate (Analogous Chemistry).

-

Tejel, C., et al. (2008).[6] Ligand oxidation of a deprotonated bis(picolyl)amine Ir(I)(cod) complex.[6] Chemistry - A European Journal. (Demonstrates oxidative instability of picolyl-amine bridges).

-

Sigma-Aldrich. (2025). Product Specification: 2-(pyrrolidin-1-yl)pyridine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. 2-(Pyrrolidin-1-ylmethyl)pyrrolidine | C9H18N2 | CID 142825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. Ligand oxidation of a deprotonated bis(picolyl)amine Ir(I)(cod) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower effective troubleshooting and experimental design.

Overview of Primary Synthetic Strategies

The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridine is typically approached via two primary routes: Reductive Amination and Nucleophilic Substitution. Each pathway has distinct advantages and potential pitfalls.

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 2: Issues in Nucleophilic Substitution (Alkylation)

This route involves reacting pyrrolidine with a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, typically in the presence of a non-nucleophilic base.

Q3: I performed the alkylation of pyrrolidine with 2-(chloromethyl)pyridine and my final product is contaminated with a highly polar, water-soluble impurity. What is it?

A3: The most likely culprit is a quaternary ammonium salt . The target product, 2-(Pyrrolidin-1-ylmethyl)pyridine, is a tertiary amine. It is nucleophilic enough to react with another molecule of the starting material, 2-(chloromethyl)pyridine, in a second Sₙ2 reaction. This forms a bulky, permanently charged quaternary salt.

Mechanism of Quaternization Side Reaction

Caption: Formation of a quaternary ammonium salt as a side reaction.

Q4: How can I prevent the formation of the quaternary salt and remove it if it forms?

A4:

-

Prevention:

-

Control Stoichiometry: Use a slight excess of pyrrolidine relative to 2-(chloromethyl)pyridine. This ensures the electrophile is consumed before it can react with the product.

-

Slow Addition: Add the 2-(chloromethyl)pyridine solution slowly to the solution of pyrrolidine and base. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant (and less hindered) pyrrolidine over the tertiary amine product.

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the second alkylation.

-

-

Removal:

-

Aqueous Wash: Quaternary salts are highly soluble in water, while the desired tertiary amine product has much greater solubility in organic solvents like dichloromethane (DCM) or ethyl acetate. A simple liquid-liquid extraction can be very effective.

-

Silica Gel Chromatography: The quaternary salt is extremely polar and will stick to the baseline of a standard silica gel column. The desired product can be eluted with a moderately polar solvent system (e.g., DCM/Methanol or Ethyl Acetate/Heptane with triethylamine).

-